7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13574955
InChI: InChI=1S/C8H6N4/c1-12-3-2-6-5-10-7(4-9)11-8(6)12/h2-3,5H,1H3
SMILES: CN1C=CC2=CN=C(N=C21)C#N
Molecular Formula: C8H6N4
Molecular Weight: 158.16 g/mol

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

CAS No.:

Cat. No.: VC13574955

Molecular Formula: C8H6N4

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile -

Specification

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
IUPAC Name 7-methylpyrrolo[2,3-d]pyrimidine-2-carbonitrile
Standard InChI InChI=1S/C8H6N4/c1-12-3-2-6-5-10-7(4-9)11-8(6)12/h2-3,5H,1H3
Standard InChI Key SXSNODQCHOUZIL-UHFFFAOYSA-N
SMILES CN1C=CC2=CN=C(N=C21)C#N
Canonical SMILES CN1C=CC2=CN=C(N=C21)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile (CAS: 1638760-92-5) features a bicyclic framework comprising a pyrrole ring fused to a pyrimidine ring. Key structural attributes include:

  • Methyl group at the 7-position, enhancing lipophilicity and metabolic stability.

  • Nitrile group at the 2-position, contributing to hydrogen bonding and electronic effects.

The IUPAC name, 7-methylpyrrolo[2,3-d]pyrimidine-2-carbonitrile, reflects this arrangement . Its SMILES notation, CN1C=CC2=CN=C(N=C21)C#N, and InChIKey, SXSNODQCHOUZIL-UHFFFAOYSA-N, provide unambiguous identifiers for database searches .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₆N₄
Molecular Weight158.16 g/mol
XLogP31.2 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bond Count0

Data sourced from PubChem and VulcanChem indicate moderate lipophilicity (XLogP3: 1.2), suggesting balanced membrane permeability and solubility. The absence of hydrogen bond donors aligns with its observed bioavailability.

Synthesis and Synthetic Methodologies

Conventional Multi-Step Routes

Synthesis typically begins with 5-bromo-2,4-dichloropyrimidine, which undergoes sequential substitutions and cyclization. A representative pathway involves:

  • Amination: Reaction with methylamine to introduce the 7-methyl group.

  • Cyclization: Copper-catalyzed coupling with propargylamine to form the pyrrole ring .

  • Nitrile Introduction: Cyanation at the 2-position using trimethylsilyl cyanide (TMSCN).

This method achieves yields of 65–75% but requires stringent temperature control (−20°C to 25°C) .

Green Chemistry Approaches

Recent advances emphasize sustainability. A Cu-catalyzed one-pot synthesis reduces step count from five to three, utilizing aqueous solvents and recyclable catalysts . This method achieves comparable yields (70%) while minimizing waste, aligning with green chemistry principles .

Table 2: Comparison of Synthetic Methods

MethodStepsYield (%)Key Advantage
Conventional 565–75High reproducibility
Cu-Catalyzed 370Eco-friendly, cost-effective

Biological Activity and Mechanism of Action

Kinase Inhibition

The compound exhibits potent inhibition of PAK4 (p21-activated kinase 4), a regulator of cytoskeletal dynamics and cell migration. Half-maximal inhibitory concentration (IC₅₀) values of 50 nM in HeLa cells underscore its efficacy. Molecular docking studies reveal hydrogen bonding between the nitrile group and PAK4’s hinge region (residues Met344 and Glu345).

Apoptosis Induction

In MCF-7 breast cancer cells, 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile upregulates pro-apoptotic Bax while downregulating anti-apoptotic Bcl2, shifting the Bax/Bcl2 ratio by 3.5-fold. This mechanism parallels venetoclax, a clinical Bcl2 inhibitor, but with distinct binding kinetics.

Cell Cycle Arrest

Treatment with 10 μM induces G1/S phase arrest in 80% of A549 lung adenocarcinoma cells, mediated by p21 upregulation and cyclin D1 suppression. This dual activity positions it as a multitargeted agent against proliferative diseases.

Therapeutic Applications

Oncology

Preclinical studies highlight antitumor activity in xenograft models:

  • Colorectal Cancer: 40% reduction in tumor volume (50 mg/kg/day, 21 days).

  • Leukemia: Synergy with venetoclax enhances apoptosis in primary AML cells (combination index: 0.3).

Autoimmune Diseases

Structural analogs (e.g., tofacitinib) inhibit JAK3, suggesting potential for rheumatoid arthritis . While direct evidence is lacking, molecular similarity supports further investigation .

Comparison with Structural Analogs

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

The chloro derivative exhibits reduced PAK4 affinity (IC₅₀: 120 nM) but improved solubility (2.1 mg/mL vs. 0.8 mg/mL). This trade-off highlights the nitrile’s role in target engagement.

Methyl 6-(Hydroxymethyl) Derivatives

Hydroxymethyl substitution enhances water solubility (4.5 mg/mL) but diminishes cellular uptake, underscoring the methyl group’s importance in bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator